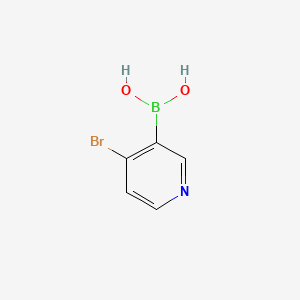

4-Bromopyridine-3-boronic acid

説明

特性

IUPAC Name |

(4-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQUZDNRPMTXMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680958 | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-39-1 | |

| Record name | B-(4-Bromo-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromopyridine 3 Boronic Acid

Halogen-Metal Exchange and Borylation Strategies

The most common and cost-effective approach for synthesizing pyridinylboronic acids is the halogen-metal exchange of a halopyridine, followed by a reaction with a trialkyl borate (B1201080). arkat-usa.org This fundamental method is particularly reliable for large-scale preparations. arkat-usa.org

Traditional Organolithium-Based Approaches

Organolithium reagents are highly reactive species widely used in organic synthesis for forming new carbon-carbon bonds and for preparing silicon, tin, and boron reagents for cross-coupling reactions. unimi.it The synthesis of pyridinylboronic acids often employs an organolithium reagent, typically butyllithium (B86547), to perform a halogen-metal exchange with a halopyridine. arkat-usa.org

A prevalent method for synthesizing 4-Bromopyridine-3-boronic acid involves the reaction of 4-bromopyridine (B75155) with butyllithium at very low temperatures, followed by quenching with a trialkyl borate like trimethyl borate or triisopropyl borate. chemicalbook.comthieme-connect.com The process starts with a lithium-halogen exchange between 4-bromopyridine and butyllithium, creating a highly reactive 4-pyridyllithium intermediate. thieme-connect.comdur.ac.uk This intermediate is then trapped with a trialkyl borate, and subsequent acidic hydrolysis yields the desired boronic acid. rsc.org

For instance, 4-bromopyridine can be treated with n-butyllithium in anhydrous tetrahydrofuran (B95107) (THF) at -78°C. chemicalbook.com After a period of reaction, a trialkyl borate is added, and the reaction is allowed to proceed before being quenched with hydrochloric acid. chemicalbook.com A similar procedure using triisopropyl borate has also been reported. thieme-connect.com

Table 1: Examples of Organolithium-Based Synthesis of Pyridinylboronic Acids

| Starting Material | Reagents | Conditions | Product | Yield |

| 4-Bromopyridine | 1. n-Butyllithium 2. Trimethyl borate | THF, -78°C, then quench with HCl | Pyridine-4-boronic acid | 65% chemicalbook.com |

| 3-Bromopyridine (B30812) | 1. n-Butyllithium 2. Triisopropyl borate | Toluene (B28343)/THF, -40°C | 3-Pyridylboronic acid | 90-95% orgsyn.org |

This table presents data for the synthesis of pyridinylboronic acids, including the closely related pyridine-4-boronic acid and 3-pyridylboronic acid, to illustrate the general methodology.

Traditional organolithium-based methods for synthesizing pyridinylboronic acids are beset by several challenges. A significant issue is the low yield, often attributed to the hydrophilic and amphoteric nature of the product, which complicates its isolation and purification from aqueous media. thieme-connect.comgoogle.com For example, early syntheses of 4-pyridinylboronic acid reported yields as low as 20%. google.com

The requirement for ultra-low reaction temperatures, often around -78°C to -100°C, is another major drawback. chemicalbook.comthieme-connect.com These cryogenic conditions are necessary to minimize side reactions, as the lithium-halogen exchange is highly exothermic. dur.ac.uk Failure to maintain low temperatures can lead to competing deprotonation of the acidic bromopyridine, addition of the organolithium reagent to the pyridine (B92270) ring, or bromine migration. thieme-connect.comdur.ac.uk The generation of large amounts of solid salts during the reaction can also hinder the process, especially at a larger scale, leading to significantly reduced yields. google.com

To overcome the limitations of traditional methods, improved protocols have been developed. A significant advancement is the "in situ quench" procedure. researchgate.netnih.govacs.org In this approach, the organolithium reagent is added to a mixture of the halopyridine and the trialkyl borate. orgsyn.org This method leverages the fact that the lithium-halogen exchange is much faster than the reaction between the organolithium reagent and the borate ester. orgsyn.org The generated lithiated intermediate reacts immediately with the borate present in the mixture, minimizing the opportunity for side reactions. orgsyn.org This has allowed for reactions to be conducted at much higher temperatures, such as -40°C, with significantly improved yields of up to 90-95%. orgsyn.org

The choice of solvent also plays a crucial role. While THF is a common solvent, it can promote side reactions due to its chelating nature. dur.ac.uk The use of toluene as a solvent has been shown to provide a cleaner reaction for lithium-halogen exchange, leading to high yields of the corresponding boronic acid. thieme-connect.com Some patented methods utilize solvents like toluene, ether, or 2-methyltetrahydrofuran. google.com

Challenges and Limitations of Traditional Methods (e.g., low yields, purification difficulties, ultra-low temperatures, side reactions)

Organomagnesium-Based Approaches (Grignard Reagents)

An alternative to organolithium reagents is the use of organomagnesium compounds, or Grignard reagents. researchgate.net This typically involves the reaction of a halopyridine with magnesium metal to form a pyridinylmagnesium halide, which is then reacted with a trialkyl borate. orgsyn.org However, this approach has its own set of challenges.

The use of Grignard reagents for the synthesis of pyridinylboronic acids can be problematic. A key issue is the poor solubility of the pyridinylmagnesium halide intermediates, which can precipitate from the reaction mixture. thieme-connect.com This low solubility, coupled with the low reactivity of the Grignard reagent towards the borate ester, often results in unsatisfactory conversion to the desired boronic acid. thieme-connect.com For instance, attempts to synthesize 3-pyridylboronic acid via a magnesium-halogen exchange with 3-bromopyridine gave poor results due to these issues. thieme-connect.com To circumvent some of these problems, more complex reagents like alkyl magnesium lithium compounds (e.g., MeBu₂MgLi) have been employed in some patented syntheses. google.com

Chemoselectivity in Halogen-Metal Exchange for Dihalo-substituted Pyridines

The synthesis of pyridinylboronic acids can be achieved through a halogen-metal exchange reaction, a fundamental and cost-effective method. arkat-usa.org This process typically involves treating a halopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by borylation. arkat-usa.org When the starting material is a dihalo-substituted pyridine, the selectivity of the exchange becomes a critical factor. The reaction's chemoselectivity is dictated by the relative reactivity of the different halogens on the pyridine ring.

Research has shown that in dihalopyridines containing both bromine and chlorine, the bromine atom is selectively exchanged for lithium. For instance, the treatment of 3-bromo-4-chloropyridine (B1270894) with n-BuLi in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (e.g., -78 °C) results in a selective bromine-lithium exchange, furnishing a 4-chloro-3-lithiopyridine intermediate. researchgate.net This high degree of selectivity is attributed to the greater polarizability and weaker carbon-halogen bond strength of bromine compared to chlorine, facilitating the exchange process. This selective metalation allows for the precise introduction of a boronic acid group at the 3-position while retaining the chlorine atom for potential future functionalization. Generally, the ease of halogen-metal exchange follows the trend I > Br >> Cl, F, making the selective exchange of bromine in the presence of chlorine a reliable synthetic strategy. arkat-usa.org

Directed Ortho-Metallation (DoM) and Subsequent Borylation

Directed ortho-metalation (DoM) offers a powerful and regioselective alternative to halogen-metal exchange for the synthesis of substituted pyridine boronic acids. researchgate.netwikipedia.org This method relies on the presence of a directing metalation group (DMG) on the pyridine ring, which guides a strong, non-nucleophilic base to deprotonate the adjacent ortho position. wikipedia.orgclockss.org

Regioselective Metalation of Halopyridines

In the context of halopyridines, the halogen atom itself can function as a directing group, facilitating deprotonation at the ortho-position. nih.govresearchgate.net The use of a hindered base like lithium diisopropylamide (LDA) is crucial to prevent nucleophilic addition to the pyridine ring or competing halogen-metal exchange reactions. clockss.orgnih.gov For example, the treatment of a 4-halopyridine with LDA in THF at low temperatures leads to the regioselective formation of a 4-halo-3-lithiopyridine intermediate. researchgate.netthieme-connect.com The halogen's ability to direct the lithiation is a key advantage, enabling the synthesis of specific isomers that might be inaccessible through other routes. thieme-connect.com This approach has proven effective for the synthesis of various halopyridinylboronic acids. researchgate.netresearchgate.net

Transition Metal-Catalyzed Borylation Reactions

Transition metal-catalyzed reactions, particularly those employing palladium, represent a highly versatile and widely used method for synthesizing aryl and heteroaryl boronic acids and their esters. researchgate.net The Miyaura borylation, which involves the cross-coupling of a halide with a diboron (B99234) reagent, is a prominent example of this approach. wikipedia.org

Palladium-Catalyzed Cross-Coupling with Diboron Reagents (e.g., Bis(pinacolato)diboron)

The Miyaura borylation reaction enables the direct synthesis of boronic esters from aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org The most common protocol involves reacting the halide (e.g., 4-bromopyridine) with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. beilstein-journals.org The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) species. nih.gov This is followed by transmetalation with the diboron reagent, facilitated by the base, and concludes with reductive elimination to release the aryl boronate ester product and regenerate the Pd(0) catalyst. organic-chemistry.orgnih.gov This method is valued for its mild conditions and high tolerance for various functional groups. beilstein-journals.org

Optimization of Catalytic Systems and Ligands

The efficiency and scope of the Miyaura borylation are highly dependent on the careful optimization of the catalytic system, including the palladium source, ligands, and base.

Catalysts and Ligands: The choice of palladium precursor and phosphine (B1218219) ligand is critical for achieving high yields, especially with challenging substrates like heteroaryl halides. nih.gov Common catalyst precursors include PdCl₂(dppf) and Pd(OAc)₂. beilstein-journals.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. Electron-rich, bulky monophosphine ligands such as XPhos, SPhos, and BI-DIME have proven to be highly effective for the borylation of aryl chlorides and sterically hindered aryl bromides. organic-chemistry.orgresearchgate.net For instance, research has shown that specific ligands can be tailored for different substrates; one study found that a novel anthracenyl-based ligand was highly efficient for hindered aryl bromides, while BI-DIME was superior for aryl chlorides. organic-chemistry.org

Table 1: Effect of Ligand on the Borylation of an Aryl Bromide

| Entry | Ligand | Catalyst Precursor | Yield (%) |

|---|---|---|---|

| 1 | PPh₃ | Pd(OAc)₂ | Low |

| 2 | Xantphos | Pd(OAc)₂ | 75-85 |

| 3 | dppf | PdCl₂ | 88-92 |

| 4 | Anthracenyl-based Ligand (Ligand 5) | Bedford Pd precursor | >90 |

Data adapted from various studies for illustrative purposes. organic-chemistry.org

Base Optimization: The base is another key parameter. While potassium acetate (B1210297) (KOAc) is the conventional base used in Miyaura borylations, recent studies have demonstrated that other bases can significantly improve reaction rates and yields. organic-chemistry.org A systematic study revealed that lipophilic carboxylate salts, such as potassium 2-ethylhexanoate (B8288628) (2-KEH), can accelerate the reaction, allowing it to proceed at much lower temperatures (e.g., 35 °C) and with lower catalyst loadings. organic-chemistry.orglookchem.comacs.org The enhanced performance is attributed to the increased solubility and steric bulk of the lipophilic base, which prevents the formation of inactive catalyst complexes. organic-chemistry.org

Table 2: Optimization of Base for the Borylation of 4-bromoanisole

| Entry | Base | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| 1 | NaOAc | 80 | 21 | 63 |

| 2 | KOAc | 80 | 2 | >99 |

| 3 | KOAc | 55 | 8 | >99 |

| 4 | Potassium 2-ethylhexanoate (2-KEH) | 35 | 1 | >99 |

Data sourced from a study on base optimization in Miyaura borylation. organic-chemistry.orglookchem.com

One-Pot Borylation/Suzuki-Miyaura Coupling Strategies

The one-pot synthesis combining Miyaura borylation and Suzuki-Miyaura cross-coupling represents an efficient strategy for creating unsymmetrical biaryls from two different aryl halides without the need to isolate the intermediate boronic ester. beilstein-journals.orgrsc.org This approach is lauded for its procedural simplicity and improved efficiency. rsc.org

The general sequence involves two main steps performed sequentially in the same reaction vessel. First, an aryl halide (Ar¹-X) is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂Pin₂), in the presence of a palladium catalyst to form an aryl boronic ester (Ar¹-B(OR)₂). beilstein-journals.org Following the completion of this borylation step, a second aryl halide (Ar²-X), an aqueous base, and often an additional portion of the catalyst are introduced into the mixture to initiate the Suzuki-Miyaura cross-coupling, yielding the final product (Ar¹-Ar²). beilstein-journals.orgorganic-chemistry.org

Several catalytic systems have been developed to facilitate this one-pot reaction. The use of a sol-gel entrapped palladium catalyst, SiliaCat DPP-Pd, has been shown to be effective for both the borylation and the subsequent coupling step, often in environmentally friendly solvents like isopropanol (B130326) or 2-butanol. beilstein-journals.org Another highly effective system employs Buchwald's second-generation XPhos preformed catalyst, which promotes the reaction with low catalyst loading in ethanol. organic-chemistry.org Microwave-assisted protocols have also been developed to significantly shorten reaction times. rsc.org

While this strategy is typically used to synthesize biaryl compounds, the initial borylation step is key to forming the boronic acid derivative. To synthesize this compound or its ester via this route, one would start with a dihalopyridine, such as 3,4-dibromopyridine. The first step would be a regioselective Miyaura borylation at the 3-position to generate the this compound ester intermediate in situ. This intermediate could then be either isolated or used directly in a subsequent Suzuki-Miyaura coupling.

| Parameter | One-Pot Borylation/Suzuki-Miyaura Coupling |

| Concept | In situ formation of a boronic ester from an aryl halide, followed by a Suzuki-Miyaura coupling with a second aryl halide in the same vessel. beilstein-journals.orgorganic-chemistry.org |

| Starting Materials | Aryl Halide 1 (Ar¹-X), Aryl Halide 2 (Ar²-X), Bis(pinacolato)diboron (B₂Pin₂). beilstein-journals.org |

| Catalyst Examples | SiliaCat DPP-Pd beilstein-journals.org, PdCl₂(dppf) beilstein-journals.org, XPhos preformed catalyst organic-chemistry.org, Pd(PPh₃)₄. rsc.org |

| Base Examples | Potassium Acetate (KOAc), Potassium Carbonate (K₂CO₃), Potassium Phosphate (B84403) (K₃PO₄). beilstein-journals.orgrsc.orgmit.edu |

| Solvent Examples | Dioxane, DMSO, Isopropanol (iPrOH), Ethanol. beilstein-journals.orgorganic-chemistry.org |

| Advantages | Avoids isolation of potentially unstable boronic acid/ester intermediates, increased efficiency, and atom economy. rsc.orgorganic-chemistry.org |

Iridium- or Rhodium-Catalyzed C-H Borylation

Direct C-H borylation catalyzed by transition metals, particularly iridium and rhodium, offers a powerful and atom-economical route to pyridinylboronic acids. arkat-usa.org This method involves the direct conversion of a C-H bond on the pyridine ring into a C-B bond, avoiding the need for pre-functionalized starting materials like halopyridines. arkat-usa.orgresearchgate.net

Iridium-Catalyzed Borylation: Iridium-based catalytic systems, often comprising a precursor like [Ir(COD)OMe]₂ and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridyl, dtbpy), are widely used for the borylation of arenes and heteroarenes with reagents like bis(pinacolato)diboron (B₂pin₂). researchgate.netresearchgate.net The regioselectivity of the borylation on substituted pyridines is a critical aspect and is generally governed by steric and electronic factors. researchgate.netresearchgate.net

For a substrate like 4-bromopyridine, the borylation would target one of the available C-H bonds at positions 2, 3, 5, or 6. Research on pyridine borylation indicates that the reaction typically shows a preference for the C-3 (meta) and C-4 (para) positions over the C-2 (ortho) position, partly due to the instability of the ortho-borylated product and catalyst inhibition by the nitrogen lone pair. researchgate.net For 4-substituted pyridines, borylation often occurs at the 3-position (ortho to the substituent and meta to the nitrogen). However, steric hindrance from the substituent plays a major role. researchgate.netacs.org In the case of 4-bromopyridine, the bromo-substituent is not exceptionally bulky, suggesting that borylation at the C-3 position is sterically feasible. Studies on various substituted pyridines have shown that regioselectivity can be precisely controlled by the substitution pattern. researchgate.netacs.org

Rhodium-Catalyzed Borylation: Rhodium catalysts have also been employed for C-H borylation reactions. arkat-usa.orgbeilstein-journals.org These systems can exhibit different reactivity and selectivity profiles compared to their iridium counterparts. nih.govrsc.org For instance, rhodium-catalyzed borylation of cyclopropanes has been demonstrated to proceed via C-C bond activation followed by hydroboration. nih.govrsc.org While extensively used for various substrates, the specific application of rhodium catalysts for the direct C-H borylation of 4-bromopyridine to selectively yield the 3-boronic acid derivative is less commonly documented in comparison to iridium-catalyzed methods. The reaction often requires specific directing groups to achieve high regioselectivity in pyridine systems. beilstein-journals.org

| Catalyst System | Typical Reagents & Conditions | Selectivity Principle |

| Iridium-based | [Ir(COD)X]₂ (X=OMe, Cl), bipyridine ligand (e.g., dtbpy), B₂pin₂, solvent (e.g., THF, neat). researchgate.netresearchgate.net | Primarily governed by steric hindrance; borylation occurs away from the largest substituent and often avoids the position ortho to the nitrogen. researchgate.netresearchgate.net |

| Rhodium-based | [Rh(cod)Cl]₂, PPh₃, HBpin, solvent (e.g., toluene). rsc.orgrsc.org | Often requires a directing group for high regioselectivity on aromatic rings; can proceed via different mechanisms. beilstein-journals.orgrsc.org |

Alternative Synthetic Pathways

Beyond the direct functionalization of pyridine rings, alternative strategies focus on constructing the pyridine ring itself with the desired functionalities pre-installed.

[4+2] Cycloadditions for Pyridinylboronic Acid Synthesis

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental method for forming six-membered rings. rsc.org In heterocyclic chemistry, the hetero-Diels-Alder reaction, utilizing a 1-azadiene (a four-atom component containing one nitrogen) and a dienophile (a two-atom component), provides a powerful route to synthesize substituted pyridines. rsc.org

This strategy can be adapted for the synthesis of pyridinylboronic acids by incorporating a boron-containing functional group into either the azadiene or the dienophile precursor. For example, an alkyne bearing a boronic ester group can function as the dienophile. When this dienophile reacts with a 1-azadiene, the resulting cycloaddition product is a dihydropyridine, which can then be oxidized to the corresponding pyridinylboronic ester. uit.no

This approach offers a high degree of flexibility in introducing various substituents onto the pyridine ring by modifying the structure of the precursors. The synthesis of a specifically substituted compound like this compound would require a carefully designed dienophile and 1-azadiene. For instance, a boron-substituted dienophile could be reacted with a bromine-containing 1-azadiene to construct the target molecule's core structure. Both thermal and transition-metal-catalyzed versions of these [4+2] cycloadditions have been developed, expanding the scope and applicability of this method for complex pyridine synthesis. rsc.org

| Reaction Type | Components | Product | Key Feature |

| Hetero-Diels-Alder | 1-Azadiene (e.g., α,β-unsaturated imine) + Dienophile (e.g., alkyne). rsc.org | Substituted Dihydropyridine/Pyridine. rsc.org | Constructs the pyridine ring from acyclic precursors. |

| Boron-Containing Cycloaddition | Boron-substituted dienophile (e.g., alkynylboronate) + Azadiene. uit.no | Pyridinylboronic Acid/Ester (after oxidation). uit.no | Allows for the incorporation of a boronic acid/ester group during the ring-forming step. |

Chemical Reactivity and Transformation of 4 Bromopyridine 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

4-Bromopyridine-3-boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with a halide or triflate. libretexts.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comdiva-portal.org The use of this compound and its derivatives allows for the synthesis of various biaryl and heteroaryl compounds, which are important scaffolds in pharmaceuticals and materials science. mdpi.com

The transmetalation step in the Suzuki-Miyaura reaction is a critical part of the catalytic cycle where the organic group from the boronic acid is transferred to the palladium(II) complex. diva-portal.orgresearchgate.net This process is generally understood to occur after the initial oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. libretexts.orgmdpi.com The presence of a base is crucial for the transmetalation to proceed efficiently. diva-portal.orgresearchgate.net

There are two primary mechanistic pathways proposed for the transmetalation step: the "boronate pathway" and the "oxo-palladium pathway". rsc.org

Boronate Pathway : In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (RB(OH)3−). researchgate.netrsc.org This activated boron species then reacts with the palladium(II)-halide complex to transfer the aryl group. researchgate.netresearchgate.net

Oxo-Palladium Pathway : Alternatively, the base can react with the palladium(II)-halide complex to form a palladium-hydroxo complex. rsc.org This palladium-hydroxo species is more electrophilic and reacts with the neutral boronic acid. rsc.org

Experimental and computational studies suggest that the kinetically favored pathway is often the oxo-palladium pathway, where the reaction between the neutral boronic acid and the palladium-hydroxo complex is faster than the reaction involving the boronate species. rsc.org The main role of the base is to generate the reactive palladium-hydroxo intermediate, which facilitates the transmetalation step. researchgate.netresearchgate.net

This compound and its derivatives are versatile coupling partners in Suzuki-Miyaura reactions, reacting with a wide range of electrophiles.

Aryl Halides : Aryl bromides and iodides are common coupling partners, with aryl iodides generally showing higher reactivity. acs.org Aryl chlorides, while more challenging due to the strength of the C-Cl bond, can also be coupled effectively using specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. libretexts.orgorganic-chemistry.org The electronic nature of the aryl halide can influence reactivity, with electron-deficient aryl halides often reacting more readily. acs.org

Heteroaryl Halides : this compound can be coupled with various heteroaryl halides, including other pyridines, pyrimidines, and isoquinolines, to form important heterobiaryl structures. acs.orgnih.gov The coupling of heteroaryl halides can sometimes be challenging due to the potential for the heteroatom to coordinate to the palladium catalyst and inhibit its activity. acs.org However, the use of appropriate ligands can overcome this issue. acs.orgacs.org

Vinyl Halides : The coupling of this compound with vinyl halides provides a route to vinylpyridines. organic-chemistry.org These reactions are valuable for synthesizing conjugated systems.

While the scope is broad, limitations can arise. Sterically hindered coupling partners may require more forcing reaction conditions or specialized, bulky ligands to achieve good yields. mdpi.com Additionally, the presence of certain functional groups on the coupling partners may necessitate the use of specific catalysts and conditions to avoid side reactions.

The choice of the palladium catalyst and associated ligands is critical for the success of the Suzuki-Miyaura coupling of this compound. A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. organic-chemistry.orgrug.nlresearchgate.net The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst. mdpi.com

Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the different steps of the catalytic cycle. rug.nl

Phosphine Ligands : Triphenylphosphine (PPh₃) is a common and inexpensive ligand. researchgate.net However, for more challenging couplings, such as those involving aryl chlorides or sterically hindered substrates, more sophisticated ligands are often required. libretexts.org Bulky and electron-rich dialkylbiaryl phosphines, such as SPhos and XPhos, have proven to be highly effective in promoting the coupling of a wide range of substrates, including heteroaryl halides. acs.orgnih.gov These ligands enhance the rate of oxidative addition and reductive elimination. nih.gov

N-Heterocyclic Carbene (NHC) Ligands : NHC ligands are strong electron donors and have been shown to be effective in Suzuki-Miyaura couplings, sometimes offering higher stability and activity than phosphine ligands. mdpi.com

Other Ligands : Ligands such as dicyclohexylamine (B1670486) have been used to create well-defined palladium catalysts that are effective for the coupling of aryl bromides. acs.org Phosphite and phosphine oxide ligands have also been found to be highly active for the coupling of 2-pyridyl boron derivatives. nih.gov

The following table summarizes some catalyst systems used in the Suzuki-Miyaura coupling of pyridine (B92270) boronic acid derivatives with various halides.

| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂/RuPhos | 4-bromobenzonitrile | Na₂CO₃ | Ethanol | 85 °C | Good to Excellent acs.org |

| Pd₂(dba)₃/1 (phosphite ligand) | 3,5-(bis-trifluoromethyl)bromobenzene | KF | Dioxane | Not specified | 82% nih.gov |

| Pd₂(dba)₃/2 (phosphine oxide ligand) | 4-bromoanisole | KF | Dioxane | Not specified | Good to Excellent nih.gov |

| DAPCy (Pd(OAc)₂/dicyclohexylamine) | Aryl bromides | Not specified | Dioxane | Room Temp | Good to High acs.org |

| Pd(OAc)₂/PPh₃ | Dibromothiophenes | Not specified | 95% EtOH | Not specified | Moderate to Excellent researchgate.net |

The outcome of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions.

Temperature : The reaction temperature can significantly affect the reaction rate and yield. While some catalyst systems can promote coupling at room temperature, particularly with reactive aryl bromides, others may require elevated temperatures, especially for less reactive substrates like aryl chlorides. organic-chemistry.orgacs.org However, higher temperatures can sometimes lead to increased side reactions, such as protodeboronation. mdpi.com

Solvent : A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the base. Common solvents include toluene (B28343), dioxane, dimethylformamide (DMF), and alcohols like ethanol. acs.orgnih.govresearchgate.netgoogle.com The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the reaction.

Base : The choice and amount of base are critical. researchgate.net Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. nih.gov The base is necessary to activate the boronic acid or the palladium complex for transmetalation. researchgate.net The strength and nature of the base can influence the reaction selectivity and the rate of protodeboronation. researchgate.net For instance, weaker bases may be preferred for substrates that are sensitive to decomposition.

A significant challenge in the use of heteroarylboronic acids, including derivatives of this compound, is their susceptibility to protodeboronation. nih.govnih.gov This is a side reaction where the carbon-boron bond is cleaved by a proton source, typically water, leading to the formation of the corresponding arene and boric acid. rsc.org This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. nih.gov

The stability of boronic acids is influenced by several factors:

Electronic Effects : Electron-deficient heteroarylboronic acids are often more prone to protodeboronation. nih.gov

Reaction Conditions : The presence of water and the basicity of the reaction medium can promote protodeboronation. rsc.org

To mitigate protodeboronation, several strategies have been developed:

Use of Boronic Esters or Trifluoroborates : Boronic esters, such as pinacol (B44631) esters, and potassium trifluoroborates are generally more stable towards protodeboronation than the corresponding boronic acids. rsc.orgacs.org These protected forms can be used in the coupling reaction, often releasing the active boronic acid species slowly under the reaction conditions, which minimizes its decomposition. rsc.org

Use of Lithium Triisopropyl Borates : Lithium triisopropyl borates have been shown to be significantly more stable towards protodeboronation than the corresponding boronic acids and can be conveniently stored. acs.orgnih.gov

Optimized Reaction Conditions : Careful selection of the catalyst, ligand, base, and solvent, as well as using lower reaction temperatures when possible, can help to minimize protodeboronation. mdpi.com

One-pot sequential reactions involving an initial borylation followed by a Suzuki-Miyaura coupling offer an efficient approach to synthesizing unsymmetrical biaryls. beilstein-journals.org In this strategy, an aryl halide is first converted to its corresponding boronic ester (Miyaura borylation), and then a second aryl halide is added to the same pot to undergo Suzuki-Miyaura coupling. rsc.orgbeilstein-journals.org This avoids the isolation of the intermediate boronic acid or ester, saving time and resources.

For example, a heterogeneously catalyzed one-pot reaction has been developed where an aryl bromide is first converted to the boronic acid pinacol ester, followed by the addition of a different aryl bromide and an aqueous base to complete the Suzuki-Miyaura coupling. beilstein-journals.org Similarly, a one-pot lithiation, borylation, and subsequent Suzuki-Miyaura coupling of various heterocycles with aryl halides has been reported using lithium triisopropyl borates. acs.orgnih.gov These one-pot procedures provide a convenient and atom-efficient route to a variety of biaryl compounds. rsc.org

Stability of Boronic Acid in Coupling Reactions (e.g., protodeboronation)

Other Cross-Coupling Reactions

Beyond the widely utilized Suzuki-Miyaura coupling, the dual functionality of this compound—possessing both a boronic acid group and a bromo substituent—allows it to be a theoretical participant in other palladium-catalyzed cross-coupling reactions. The applicability often depends on which functional group partakes in the reaction.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov For this compound, two potential pathways could be envisioned, though direct application is not extensively documented in the literature for this specific molecule.

As the Halide Component : The bromo-substituent on the pyridine ring can act as the electrophile. In this scenario, this compound (or its more stable ester form) would couple with a separate organozinc reagent. The success of such a reaction is supported by studies on the Negishi cross-coupling of various bromopyridines. rsc.orgmdpi.com However, research indicates that reactions involving bromo-substituted pyridines may result in lower yields compared to their iodo-substituted counterparts. rsc.org

As the Organometallic Component (Indirectly) : The boronic acid moiety could be converted into the required organozinc species through transmetalation, although this is a less direct route. This organozinc derivative could then react with another aryl or vinyl halide. This approach is common in the synthesis of complex heteroaromatic compounds. mdpi.compreprints.org

A significant challenge in reactions involving pyridyl substrates is the potential for the nitrogen lone pair to coordinate with the metal catalyst, which can inhibit catalytic activity. rug.nl The development of specialized ligands and precatalysts has helped to mitigate these effects. mdpi.compreprints.org

The Stille coupling reaction pairs an organotin compound (stannane) with an sp²-hybridized organic halide, catalyzed by palladium. organic-chemistry.org Similar to the Negishi coupling, this compound could theoretically participate in two ways:

As the Halide Partner : The most direct application would involve using the C-Br bond of this compound as the electrophilic site. It would react with an organostannane, such as a vinyl- or arylstannane. The feasibility of this pathway is supported by reports on the Stille coupling of bromopyridines with various stannanes to form biaryl compounds. mdpi.com

As the Organometallic Partner (Indirectly) : While less common, the boronic acid could potentially be converted to a pyridylstannane derivative, which would then act as the nucleophilic partner in a Stille coupling with a different organic halide.

A major drawback of the Stille reaction is the toxicity of organotin reagents, which has led to a preference for other methods like the Suzuki coupling where possible. organic-chemistry.org

Decarboxylative cross-coupling is a modern method that forms C-C bonds by coupling a carboxylic acid with an organic halide, releasing carbon dioxide in the process. rsc.org The involvement of this compound in this type of reaction would almost certainly be as the halide component.

In a typical reaction, a (hetero)aryl carboxylic acid is coupled with an aryl halide. Therefore, this compound (or its more stable ester derivative) could serve as the aryl bromide partner, reacting with a compound like picolinic acid or another aromatic carboxylate in the presence of a suitable palladium or copper catalyst system. mdpi.comnih.gov This method avoids the need to pre-form traditional organometallic reagents from the carboxylic acid starting material. rsc.org Research has demonstrated the successful decarboxylative cross-coupling of various pyridyl carboxylates with aryl bromides, indicating the potential utility of this compound in this role. nih.govmdpi.com

Stille Coupling (if applicable)

Derivatization and Protection Strategies for Boronic Acid Moiety

Heteroaromatic boronic acids, particularly those of electron-deficient rings like pyridine, can be unstable and prone to decomposition via protodeboronation, especially under the basic aqueous conditions often used in cross-coupling reactions. arkat-usa.orgresearchgate.net To address this, the boronic acid group is frequently derivatized into a more stable form, most commonly a boronic ester.

The most prevalent strategy for stabilizing pyridinylboronic acids is their conversion to cyclic esters. The reaction with pinacol (2,3-dimethyl-2,3-butanediol) to form a pinacol boronate ester is a widely adopted method. arkat-usa.org This transformation can be achieved by reacting this compound directly with pinacol, often with removal of water to drive the equilibrium towards the ester. thieme-connect.com

The resulting derivative, this compound pinacol ester, is a known, isolable, and commercially available compound. aobchem.com The formation of this ester is a key step in many synthetic routes, allowing for purification and handling that would be difficult with the free boronic acid.

| Reactant | Reagent | Product | Purpose |

| This compound | Pinacol | This compound pinacol ester | Protection/Stabilization |

The conversion of this compound to its pinacol ester provides significant advantages in terms of chemical stability and ease of handling. rsc.org

Increased Stability : Boronic esters are generally less Lewis acidic than their corresponding boronic acids. The steric bulk of the pinacol group shields the boron center from unwanted reactions, particularly protodeboronation (cleavage of the C-B bond). researchgate.netrsc.org While 3- and 4-pyridinylboronic acids are generally more stable than the highly labile 2-pyridinylboronic acids, their ester derivatives offer superior stability across the board, making them robust enough for storage and multi-step synthesis. mdpi.comarkat-usa.org

Improved Handling and Purification : Free boronic acids are often highly polar, crystalline solids that can be difficult to purify via standard techniques like silica (B1680970) gel chromatography. rsc.org In contrast, pinacol esters are typically less polar, more soluble in common organic solvents, and are often stable enough to be purified by chromatography. This facilitates their isolation and ensures high purity for subsequent reactions.

Controlled Reactivity : The increased stability of pinacol esters allows for a "slow release" of the active boronic acid under the reaction conditions of a Suzuki-Miyaura coupling, which can help to suppress side reactions like homocoupling. rsc.org

Formation of Boronic Esters (e.g., Pinacol Esters)

Hydrolysis of Boronic Esters to Boronic Acids

The synthesis of this compound, like many other boronic acids, can be achieved through the hydrolysis of its corresponding boronic esters. This transformation is a critical step, particularly as synthetic routes often yield boronic esters, such as pinacol or isopropyl esters, as the initial product. rsc.org The primary method for creating the carbon-boron bond often involves the reaction of an organometallic reagent with a trialkyl borate (B1201080), like triisopropyl borate or trimethyl borate, at low temperatures. rsc.orgorgsyn.org This initially forms a boronic ester intermediate.

The subsequent hydrolysis to the desired boronic acid is typically accomplished through an acidic workup. rsc.org For instance, after the formation of a lithium aryltriisopropyl borate intermediate, immediate hydrolysis with an acid will yield the final boronic acid. researchgate.net In a patented synthesis of a similar pyridine-4-boronic acid, the conversion of a pyridine-4-boron amide intermediate to the boronic acid is achieved by refluxing with ethanol, followed by an aqueous workup. vulcanchem.comgoogle.com The general mechanism for the acid-catalyzed hydrolysis of a boronic ester involves the protonation of an ester oxygen, followed by nucleophilic attack by water. This process ultimately cleaves the B-O-C bonds of the ester, replacing them with B-OH bonds to liberate the free boronic acid and the corresponding alcohol (e.g., pinacol or isopropanol). The reaction is driven to completion by the presence of excess water.

| Reaction Type | Precursor | Reagents | Product | Reference |

| Acidic Hydrolysis | Boronic Ester (e.g., Isopropyl ester) | Acid (e.g., HCl) | Boronic Acid | rsc.org |

| Alcoholysis/Hydrolysis | Pyridine-4-boron amide | Ethanol, Water | Pyridine-4-boronic acid | vulcanchem.comgoogle.com |

Formation of Boronate Salts (e.g., Trifluoroborates)

This compound can be converted into more stable derivatives, such as organotrifluoroborate salts. These salts, often referred to as Molander's salts, are valued for their enhanced stability, being generally air-stable, crystalline solids that are easier to handle than the corresponding boronic acids. u-tokyo.ac.jpnih.gov The tetracoordinate nature of the boron atom in a trifluoroborate renders it less susceptible to certain degradation pathways. nih.gov

The most common method for the preparation of potassium organotrifluoroborates involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂). organic-chemistry.org This process displaces the hydroxyl groups on the boron atom with fluoride (B91410) ions, forming the stable trifluoroborate anion, which is balanced by a potassium cation. This conversion can also be performed starting from boronic esters, which first undergo hydrolysis in situ or in a separate step. researchgate.net The stability of trifluoroborates with electron-withdrawing substituents, such as the 4-bromopyridinyl group, is notably high. rsc.org

| Starting Material | Reagent | Product | Key Features | Reference |

| This compound | Potassium hydrogen difluoride (KHF₂) | Potassium 4-bromopyridin-3-yltrifluoroborate | Air-stable, crystalline solid, enhanced stability | rsc.orgorganic-chemistry.org |

| Arylboronic Acid Pinacol Esters | Potassium hydrogen difluoride (KHF₂) | Potassium Aryltrifluoroborate | One-pot conversion from esters | organic-chemistry.org |

Suppression of Side Reactions

A significant advantage of using potassium organotrifluoroborates, such as potassium 4-bromopyridin-3-yltrifluoroborate, in synthetic applications like Suzuki-Miyaura cross-coupling is the suppression of common side reactions. u-tokyo.ac.jp Boronic acids themselves are prone to several undesirable pathways under typical coupling conditions, including:

Protodeboronation: The cleavage of the carbon-boron bond by a proton source.

Oxidation: Conversion of the boronic acid to a phenol (B47542).

Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl. rsc.org

The formation of the trifluoroborate salt acts as a protecting group strategy. u-tokyo.ac.jpnih.gov These salts are generally unreactive under anhydrous conditions. In the presence of water or a Lewis acid (like silica gel), they undergo slow hydrolysis to release the active boronic acid in a controlled manner. u-tokyo.ac.jpnih.gov This slow, in situ release maintains a low concentration of the reactive boronic acid throughout the reaction. This low concentration minimizes the rates of the aforementioned side reactions, which often require higher concentrations of the boronic acid to proceed efficiently. rsc.orgu-tokyo.ac.jp By keeping the boronic acid concentration low, the desired cross-coupling reaction can proceed effectively while minimizing the formation of unwanted byproducts. rsc.org

Reactions Involving the Bromine Substituent

The bromine atom at the C4 position of the pyridine ring is a key functional handle that allows for further molecular elaboration.

Nucleophilic Aromatic Substitution (if applicable)

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency can be further enhanced by electron-withdrawing groups, making the ring susceptible to Nucleophilic Aromatic Substitution (NAS). In this compound, the boronic acid group (-B(OH)₂) is electron-withdrawing, which, combined with the effect of the ring nitrogen, activates the pyridine ring towards nucleophilic attack.

The bromine atom at position 4 is a good leaving group in NAS reactions. Aryl halides with electron-withdrawing substituents readily undergo NAS. pressbooks.pub Therefore, the bromine atom in this compound can be displaced by various nucleophiles. For this to be a practical transformation, the boronic acid or a protected form like a trifluoroborate must be stable to the reaction conditions, which are often basic. The use of a trifluoroborate salt could be advantageous here due to its greater stability. nih.gov

Further Functionalization (if applicable)

Beyond NAS, the bromine substituent serves as a versatile anchor for other transformations, most notably transition-metal-catalyzed cross-coupling reactions. While the boronic acid moiety is itself a key component of Suzuki-Miyaura couplings, the bromine atom can participate in a separate, subsequent coupling reaction. This allows for a stepwise, regioselective construction of more complex molecules. For example, after a Suzuki coupling utilizing the boronic acid, the remaining bromine atom can be used in a second cross-coupling reaction, such as a Negishi or another Suzuki coupling, to introduce a different substituent at the C4 position. znaturforsch.com

Another route for functionalization involves a halogen-metal exchange. The bromine atom can be exchanged with a metal, such as lithium or magnesium, by reacting with an organometallic reagent like n-butyllithium or a Grignard reagent. znaturforsch.comresearchgate.net This generates a new organometallic intermediate, a pyridinyl-lithium or pyridinyl-magnesium species, at the C4 position. This intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups, significantly expanding the synthetic utility of the original scaffold.

Applications of 4 Bromopyridine 3 Boronic Acid in Advanced Organic Synthesis

Synthesis of Complex Heterocyclic Compounds

The dual reactivity of 4-bromopyridine-3-boronic acid makes it an ideal building block for the synthesis of complex heterocyclic compounds. The boronic acid moiety readily participates in cross-coupling reactions, while the bromine atom can be involved in a separate coupling event, enabling the sequential and controlled introduction of different substituents. This strategic approach is fundamental to the construction of highly functionalized and elaborate heterocyclic scaffolds. vulcanchem.comsmolecule.comnih.govmit.eduacs.orguiowa.edu

Formation of Biaryls and Heterobiaryls

A primary application of this compound is in the synthesis of biaryl and heterobiaryl structures through Suzuki-Miyaura cross-coupling reactions. smolecule.commit.eduacs.orgresearchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide. The presence of the bromine atom on the pyridine (B92270) ring allows for subsequent coupling reactions, providing a pathway to unsymmetrical biaryl and heterobiaryl compounds. nih.gov For instance, 3-bromo-4-iodopyridine (B1523276) can be reacted with 3,4,5-trimethoxyphenylboric acid to form 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine, which can then undergo another Suzuki coupling with a different arylboronic acid to generate diverse 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3-Bromo-4-iodopyridine | 3,4,5-Trimethoxyphenylboric acid | Tetrakis(triphenylphosphine)palladium | 3-Bromo-4-(3,4,5-trimethoxyphenyl)pyridine |

| 3-Bromo-4-(3,4,5-trimethoxyphenyl)pyridine | Arylboronic acid | Tetrakis(triphenylphosphine)palladium | 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine |

This strategy is highly valued for its efficiency and functional group tolerance, enabling the synthesis of a wide array of complex molecules with potential applications in medicinal chemistry and materials science. rsc.orgmdpi.com

Construction of Pyridine-Containing Scaffolds

The pyridine ring is a prevalent structural motif in a vast number of biologically active compounds and functional materials. nih.gov this compound serves as a key intermediate for the construction of pyridine-containing scaffolds. acs.orguiowa.edu Its ability to undergo sequential cross-coupling reactions allows for the regioselective introduction of various substituents onto the pyridine core. This controlled functionalization is crucial for fine-tuning the electronic and steric properties of the resulting molecules, which in turn influences their biological activity or material properties. smolecule.comnih.gov The development of new synthetic methods continues to expand the utility of this versatile building block in creating novel and complex pyridine-based architectures. uiowa.edu

Role as a Synthetic Intermediate for Pharmaceutical Compounds

The unique reactivity of this compound has made it a significant intermediate in the synthesis of pharmaceutical compounds. vulcanchem.comsmolecule.commit.eduacs.orggoogle.comorganic-chemistry.orgresearchgate.netaksci.com Its application in the construction of drug molecules highlights its importance in medicinal chemistry.

Synthesis of Active Pharmaceutical Ingredients (APIs) and Drug Candidates

This compound and its derivatives are instrumental in the synthesis of various Active Pharmaceutical Ingredients (APIs) and drug candidates. vulcanchem.comsmolecule.commit.eduacs.orggoogle.comaksci.comthieme-connect.com The ability to form carbon-carbon bonds through Suzuki-Miyaura coupling is a cornerstone of many synthetic routes to complex drug molecules. thieme-connect.com

A notable example of the application of a related compound, pyridine-4-boronic acid, is in the synthesis of Ceritinib , a drug used to treat ALK-positive metastatic non-small cell lung cancer. google.comguidechem.com In the synthesis of Ceritinib, a piperidinyl structural unit is introduced via coupling and reduction, showcasing the utility of pyridine boronic acids in constructing key fragments of complex APIs. google.comguidechem.com

Similarly, Milrinone (B1677136) , a cardiovascular drug, can be synthesized using a Suzuki coupling reaction involving a pyridine boronic acid derivative. researchgate.netmdpi.comgoogle.compreprints.orgresearchgate.net A patented method describes the synthesis of milrinone through the reaction of a specific compound with 4-pyridine boronic acid in the presence of a palladium catalyst. google.com

| Drug | Key Intermediate | Reaction Type |

| Ceritinib | Pyridine-4-boronic acid | Coupling and reduction |

| Milrinone | 4-Pyridine boronic acid | Suzuki coupling |

Development of Targeted Therapies

The structural motifs accessible through the use of this compound are often found in molecules designed for targeted therapies. mit.edu For instance, pyridine-based scaffolds are key components of Bruton's tyrosine kinase (BTK) inhibitors, which are effective against certain B-cell malignancies. vulcanchem.com The ability to synthesize a diverse library of pyridine-containing compounds using this boronic acid derivative facilitates the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. mit.edu

Applications in Agricultural Chemistry

The development of novel and effective agrochemicals is critical for modern agriculture. This compound serves as a valuable intermediate in this sector, primarily due to its utility in constructing complex molecular frameworks common in next-generation pesticides and herbicides.

The primary application of this compound in agricultural chemistry is as a building block in the synthesis of new active ingredients. The boronic acid moiety is particularly useful for forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction is a powerful tool for chemists to combine different molecular fragments, a key process in the discovery and optimization of agrochemicals. cymitquimica.com

The pyridine ring itself is a common scaffold found in many biologically active compounds, including herbicides and pesticides. By using this compound, synthetic chemists can introduce the specific 4-bromopyridyl group into a target molecule. The bromine atom can be retained in the final product or used as a handle for further chemical transformations. This dual functionality makes the compound a strategic component in creating libraries of new potential agrochemicals for screening and development. guidechem.com For instance, the synthesis of pyrimidine-based fungicides has been shown to involve the coupling of boronic acid "tail" fragments with heterocyclic "head" fragments. acs.org

The table below summarizes the key structural features of this compound and their relevance in agrochemical synthesis.

| Structural Feature | Role in Agrochemical Synthesis |

| Boronic Acid Group | Enables C-C bond formation via Suzuki-Miyaura coupling, allowing the connection of the pyridine core to other molecular fragments. researchgate.netmdpi.com |

| Pyridine Ring | A common heterocyclic core in many existing and developmental agrochemicals, known to interact with biological targets. |

| Bromine Atom | Can serve as a site for further functionalization or be a key part of the final active molecule, influencing its biological activity and properties. |

Contribution to Materials Science

The unique electronic and structural properties of boron-containing compounds have made them a focus of research in materials science. This compound contributes to this field by serving as a precursor for specialized polymers and functional nanomaterials.

This compound is a bifunctional monomer that can be incorporated into polymer chains. The boronic acid group can undergo condensation reactions, particularly with diols, to form boronate esters, creating polymeric backbones or cross-links. dergipark.org.tr The synthesis of polymers containing boronic acid groups is an area of growing interest for creating "smart" materials that respond to stimuli like pH or the presence of sugars. dergipark.org.tr

Furthermore, organoborane polymers are investigated for their unique optical and electronic properties, with potential applications in sensors and electronic devices. dergipark.org.tr The pyridine unit within the polymer derived from this compound can influence the material's properties, such as thermal stability and its ability to coordinate with metals. This allows for the design of functional materials, including nanomaterials, where the boron and pyridine moieties can impart specific recognition or catalytic capabilities. chemimpex.com

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiation therapy for treating cancer. It relies on the selective accumulation of a non-toxic boron-10 (B1234237) (¹⁰B) isotope in tumor cells. nih.gov When the tumor is irradiated with a low-energy neutron beam, the ¹⁰B atoms capture these neutrons, leading to a nuclear fission reaction that releases high-energy particles, destroying the cancer cells from within while sparing surrounding healthy tissue. nih.gov

Boronic acids are a significant class of compounds investigated as potential BNCT agents because they contain the necessary boron atom. nih.govnih.gov The key challenge is designing a carrier molecule that selectively targets and delivers a sufficient concentration of boron to cancer cells. nih.gov While various boronic acid derivatives are being actively researched for this purpose, including those targeting specific cellular transporters or antigens, there is limited specific information in the reviewed scientific literature on the direct application or evaluation of this compound for BNCT. nih.govvulcanchem.com Therefore, its applicability in this specific therapeutic modality is not established.

Synthesis of Boron-Containing Polymers and Nanomaterials

Utilization in Diagnostic Tools and Sensors

The ability of boronic acids to interact with specific biological molecules has led to their widespread use in the development of advanced diagnostic tools and sensors.

The foundational principle behind the use of boronic acids in biosensors is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol groups. mdpi.comresearchgate.net These diol functionalities are present in a vast range of biologically significant molecules, most notably sugars (like glucose), glycoproteins, and ribonucleic acids. mdpi.com This specific interaction allows boronic acid-based materials to act as synthetic receptors for the recognition and detection of these targets. mdpi.com

This compound can be incorporated into sensor systems where this binding event is translated into a measurable signal, such as a change in fluorescence or an electrochemical response. ncsu.edu While specific biosensors based on this compound are not extensively documented, the utility of the bromopyridyl boronic acid scaffold has been demonstrated. For example, a related isomer, 2-bromopyridine-5-boronic acid (BPBA), has been successfully used as a chemical derivatization reagent. researchgate.net In a reported study, BPBA was used to "label" brassinosteroids (a class of plant hormones with diol groups), which significantly enhanced the sensitivity of their detection by mass spectrometry. researchgate.net This demonstrates the potential of bromopyridine boronic acids to act as detection reagents for the sensitive analysis of diol-containing biomolecules.

The table below lists examples of target analytes that are detectable using the boronic acid-diol recognition principle.

| Analyte Class | Specific Examples | Relevance |

| Saccharides | Glucose, Fructose | Diabetes monitoring |

| Glycoproteins | Prostate-Specific Antigen (PSA), Hemoglobin A1c | Cancer and diabetes diagnostics mdpi.com |

| Nucleosides/RNA | Adenosine, Ribonucleic acid | Cellular signaling, disease biomarkers mdpi.com |

| Catecholamines | Dopamine, Epinephrine | Neurotransmitter sensing |

| Plant Steroids | Brassinosteroids | Agricultural and biological research researchgate.net |

Computational and Spectroscopic Characterization Excluding Basic Identification Data

Computational Chemistry Studies

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules like 4-Bromopyridine-3-boronic acid at an atomic level.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling detailed investigation into the electronic structure and properties of molecules.

The stability of arylboronic acids is highly dependent on their conformation, particularly the orientation of the hydroxyl groups of the boronic acid moiety relative to the pyridine (B92270) ring. Theoretical studies on analogous compounds, such as 2-fluoro-4-pyridineboronic acid, have been performed using DFT calculations with various basis sets (e.g., B3LYP/6–311++G(d,p)) to determine the most stable conformers. researchgate.net

These analyses typically identify four possible conformers arising from the internal rotation of the two hydroxyl groups around the C–B bond. researchgate.net These are often designated as TC, CT, TT, and CC, where 'T' stands for a trans and 'C' for a cis orientation of the O-H bond relative to the C-B bond. researchgate.net For 2-fluoro-4-pyridineboronic acid, calculations showed that the TC conformer is the most stable, primarily due to the formation of intramolecular hydrogen bonds. researchgate.net It is predicted that this compound would exhibit similar conformational isomerism, with the relative stability of each conformer dictated by a balance of steric effects and intramolecular hydrogen bonding opportunities.

Table 1: Calculated Relative Energies and Populations for Conformers of an Analogous Pyridineboronic Acid Data based on the analysis of 2-fluoro-4-pyridineboronic acid. researchgate.net

| Conformer | Relative Energy (kJ/mol) | Relative Population (%) | Stabilizing Interactions |

| TC | 0.0 | 70.0 | Intramolecular hydrogen bonding |

| CT | 2.5 | 28.0 | |

| TT | 2.9 | 1.5 | |

| CC | 16.3 | 0.06 |

DFT calculations are crucial for mapping the energetic landscapes of chemical reactions, including determining the energies of reactants, transition states, and products. This information is vital for understanding reaction mechanisms and predicting reactivity. For boronic acids, a key reaction is protodeboronation, an undesirable side reaction. DFT-aided algorithms have been developed to predict the rate of protodeboronation by calculating the energy differences for each of its seven distinct mechanistic pathways. acs.org

Furthermore, DFT has been used to study the free energy profiles of key steps in transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where pyridine boronic acids are common reagents. For example, studies on the oxidative addition of various chloropyridines to a Nickel(0) complex have shown how DFT can elucidate the reaction's feasibility and profile. nih.gov The free energy profiles for the reactions of chlorobenzene, 3-chloropyridine, and 4-chloropyridine (B1293800) proceed through ligand exchange followed by an oxidative addition transition state to form a square planar Nickel(II) complex. nih.gov Such computational approaches could be applied to this compound to predict its stability and reactivity in similar cross-coupling reactions.

Molecular docking is a computational technique used to predict how a small molecule binds to a macromolecular target. This method is instrumental in drug discovery and understanding biological interactions. Boronic acids are known to form reversible covalent esters with diols, a feature that has been explored for designing glucose-responsive systems for insulin (B600854) delivery. chemrxiv.orgguidechem.com

In silico studies have been conducted to investigate the interaction between various boronic acids and the active site of insulin to identify derivatives that could act as stabilizers. chemrxiv.org These studies use docking tools (e.g., iGemDock) to calculate the binding energy of the ligand-protein complex, considering forces like van der Waals, hydrogen bonding, and electrostatic interactions. chemrxiv.org While this compound was not specifically included in a prominent study, the methodology provides a clear framework for how its potential as an insulin stabilizer could be assessed. The results for other boronic acids show a range of binding energies, indicating that the substituent on the phenylboronic acid plays a critical role. chemrxiv.org

Table 2: Illustrative Docking Scores of Various Boronic Acids with Insulin Data from a theoretical study on boronic acid-insulin interactions to demonstrate the methodology. chemrxiv.org

| Compound | Binding Energy (kcal/mol) |

| 2-Methoxypyridine-5-boronic acid | -61.1585 |

| 2-Fluoropyridine-3-boronic acid | -59.6923 |

| 2-Chloropyridine-3-boronic acid | -59.0891 |

| 2-Bromopyridine-5-boronic acid | -58.9003 |

| 3-Pyridylboronic Acid | -57.0923 |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular systems over time. While specific MD simulations focusing on this compound were not prominently found in the surveyed literature, this technique is highly relevant for studying boronic acids. For instance, MD simulations have been used to investigate the self-assembly of 2D nanosheets of covalent organic frameworks (COFs) formed via boronic acid condensation reactions into hollow spheres. tdl.org Such simulations are invaluable for understanding supramolecular chemistry and material science applications involving boronic acid derivatives.

Density Functional Theory (DFT) Investigations

Energetic Profiles of Reactions

Advanced Spectroscopic Analysis (Excluding basic NMR/IR descriptions)

Computational methods are frequently used in conjunction with experimental spectroscopy to provide a deeper analysis of molecular structure and vibrations. For 2-fluoro-4-pyridineboronic acid, DFT calculations were employed to predict its vibrational frequencies. researchgate.net A subsequent normal coordinate analysis (NCA) was performed using the calculated force constants to precisely assign the observed infrared (IR) bands to specific vibrational modes of the molecule. researchgate.net

Additionally, advanced computational techniques can predict other spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method, for instance, is used to calculate NMR chemical shifts. researchgate.net For the most stable conformer of 2-fluoro-4-pyridineboronic acid, ¹³C NMR chemical shifts were predicted using B3LYP/6-311++G(d,p) calculations, providing a powerful tool for confirming experimental assignments. researchgate.net This integrated computational-spectroscopic approach allows for a much more detailed and accurate characterization than experimental data alone and is directly applicable to the study of this compound.

Detailed NMR Spectral Assignments and Interpretation

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the molecular structure of this compound in solution. A detailed analysis would extend beyond simple peak reporting to a complete assignment of each proton (¹H) and carbon (¹³C) signal to its specific position on the molecule.

A full interpretation would involve:

¹H NMR Spectroscopy: The aromatic region would show distinct signals for the three protons on the pyridine ring. Their chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the boronic acid group. The precise splitting patterns (e.g., doublet, doublet of doublets) would be analyzed to confirm the coupling relationships between adjacent protons, thereby verifying the 3,4-substitution pattern.

¹³C NMR Spectroscopy: All five carbon atoms in the pyridine ring, including the two bearing substituents, would be identified. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are often used to predict ¹³C chemical shifts. Comparing these theoretical values with the experimental spectrum provides a high degree of confidence in the assignments.

2D NMR Techniques: To resolve any ambiguities, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would definitively map the ¹H-¹H spin-spin couplings, while an HSQC spectrum would correlate each proton directly to the carbon atom it is attached to.

The boronic acid protons (-OH) often appear as a broad singlet in ¹H NMR spectra, and their chemical shift can be highly dependent on concentration, solvent, and the presence of water. Similarly, the boron atom itself could be studied using ¹¹B NMR, which provides information about its coordination environment.

In-depth IR Spectral Analysis and Normal Coordinate Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint that is unique to its structure and bonding. A superficial analysis identifies characteristic functional group frequencies, but an in-depth study involves the complete assignment of all observed vibrational bands.

Key features in the IR spectrum of this compound would include:

O-H Stretching: A broad and strong absorption band typically in the region of 3200–3400 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

B-O Stretching: A strong band, often found around 1340 cm⁻¹, corresponding to the symmetric stretching of the B-O bonds.

Pyridine Ring Vibrations: A series of sharp bands associated with C-H, C=C, and C=N stretching and bending modes within the aromatic ring.

C-B and C-Br Stretching: Vibrations corresponding to the bonds between the pyridine ring and the substituents, typically occurring at lower frequencies.

For a rigorous interpretation, a Normal Coordinate Analysis (NCA) based on DFT calculations is indispensable. This computational procedure involves:

Calculating the molecule's equilibrium geometry and vibrational frequencies at a specific level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p), as used for its isomer).

Computing the force constants for all internal coordinates (bond stretches, angle bends, torsions).

Calculating the Potential Energy Distribution (PED) for each vibrational mode. The PED indicates the contribution of each internal coordinate to a specific vibrational frequency.

This process allows for the unambiguous assignment of each band in the experimental IR spectrum, even in complex regions where many vibrations overlap. It distinguishes between pure vibrations (e.g., a C-H stretch) and mixed vibrations, where a single band results from the coupling of multiple movements within the molecule. Such a detailed analysis, however, has not yet been published for this compound.

Future Directions and Emerging Research Trends

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyridinylboronic acids, including 4-bromopyridine-3-boronic acid, has traditionally relied on methods like lithium-halogen exchange. researchgate.net However, these methods often require cryogenic temperatures and strictly anhydrous conditions, presenting challenges for scalability and environmental sustainability. thieme-connect.com Consequently, a significant research thrust is the development of more efficient and "green" synthetic pathways.

One promising area is the optimization of reaction solvents and conditions. For instance, the use of toluene (B28343) as a solvent in the lithiation of 3-bromopyridine (B30812) has been shown to enable cleaner reactions at higher temperatures (-50°C), leading to significantly improved yields of 3-pyridine boronic acid. researchgate.netresearchgate.net Further advancements are being made through the adoption of green chemistry principles, such as microwave-assisted synthesis and mechanochemistry. researchgate.netresearchgate.net Microwave activation can drastically reduce reaction times, while mechanochemical methods, which involve grinding reagents together without a solvent, offer an environmentally benign route to boronic acid esters in excellent yields. researchgate.netresearchgate.net

Another key strategy involves improving the stability of the boronic acid intermediates. Pyridinylboronic acids, particularly 2-pyridinyl derivatives, can be unstable and prone to protodeboronation. mdpi.comarkat-usa.org Research is ongoing to develop stable boronic esters, such as pinacol (B44631) esters, which can be easily handled and stored. thieme-connect.comarkat-usa.org Palladium-catalyzed Miyaura borylation is a widely used method for this purpose, converting the bromo-intermediate into its more stable pinacol boronate form. The development of one-pot borylation/Suzuki reactions further enhances efficiency by eliminating the need to isolate the boronic acid intermediate. rsc.org

Future efforts will likely focus on direct C-H activation and borylation techniques catalyzed by transition metals like iridium or rhodium, which could bypass the need for halogenated precursors altogether, representing a more atom-economical and sustainable route. arkat-usa.org Additionally, the use of aqueous media for synthesis and coupling reactions is gaining traction, as demonstrated by the use of recyclable nanocatalysts for Suzuki-Miyaura couplings in water, which aligns with the goals of sustainable chemistry. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Compounds |

| Optimized Lithiation | Higher yield, cleaner reaction | 3-Pyridine boronic acid |

| Microwave-Assisted Synthesis | Reduced reaction times | Amphiphilic boronic acids |

| Mechanochemistry | Environmentally benign, solvent-free | Boronic acid esters |

| Miyaura Borylation | Forms stable intermediates | This compound pinacol ester |

| Aqueous Synthesis | Sustainable, uses recyclable catalysts | Biaryls |

Exploration of Novel Catalytic Systems for Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a primary application for this compound. nih.gov While traditional palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, they often require high catalyst loadings and can be inhibited by the bipyridine product, which coordinates to the palladium center and reduces catalytic activity. mdpi.compreprints.org This has spurred intensive research into novel and more robust catalytic systems.

A key area of development is the design of advanced ligands that stabilize the palladium catalyst and enhance its reactivity. The use of bulky, electron-rich phosphine (B1218219) ligands such as RuPhos has enabled highly efficient Suzuki-Miyaura methylations. rsc.org To overcome product inhibition and improve performance in air, cyclopalladated ferrocenylimine catalysts have been developed, allowing for the synthesis of bipyridine derivatives in high yields without the need for an inert atmosphere. mdpi.compreprints.org Another significant advance is the use of N-heterocyclic carbene (NHC) ligands, with imidazolium (B1220033) salt-based ligands achieving remarkable turnover numbers (TONs) of up to 850,000 in the synthesis of bipyridines. mdpi.compreprints.org

The pursuit of sustainability is also driving innovation in catalysis. Recyclable catalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO₄·Pd) nanoparticles, have been successfully employed for Suzuki-Miyaura reactions in aqueous media, demonstrating high efficiency and reusability for multiple reaction cycles. nih.gov

Flow chemistry is emerging as a powerful tool for optimizing cross-coupling reactions. acs.org Continuous-flow processes allow for precise control over reaction parameters like temperature and time, leading to improved yields and safety, especially for exothermic reactions. acs.org Researchers are using flow reactors to study substrate scopes and optimize conditions for coupling various bromopyridines with boronic acids. acs.org

Future research will continue to focus on designing catalysts with higher activity and broader substrate scope, enabling reactions at lower temperatures and with lower catalyst loadings. rsc.org The development of one-pot, multi-step reactions, combining borylation and cross-coupling in a single vessel, represents a major step towards process intensification and efficiency. rsc.org

| Catalyst System / Technique | Advantage | Example Application |

| Cyclopalladated Ferrocenylimine | Air-stable, high yield | Bipyridine synthesis |

| Imidazolium Salt Ligands | High turnover number (TON) | Bipyridine synthesis |